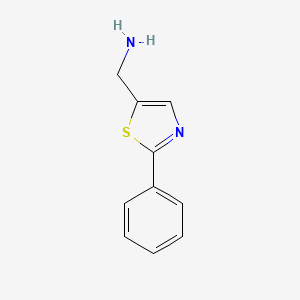

(2-Phenyl-1,3-thiazol-5-yl)methanamine

Description

The exact mass of the compound (2-Phenyl-1,3-thiazol-5-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Phenyl-1,3-thiazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenyl-1,3-thiazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLIUDDDCZOCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344290 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298705-56-3 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenyl-1,3-thiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Phenyl-1,3-thiazol-5-yl)methanamine

CAS Number: 1047620-81-4 (for hydrochloride salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenyl-1,3-thiazol-5-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a substituted thiazole derivative. The core structure features a phenyl group at the 2-position and a methanamine group at the 5-position of the 1,3-thiazole ring. The hydrochloride salt is a common form for handling and formulation.

| Property | Value | Source |

| CAS Number | 1047620-81-4 (hydrochloride) | [1] |

| Molecular Formula | C₁₀H₁₀N₂S | Not explicitly cited |

| Molecular Weight | 190.26 g/mol | Not explicitly cited |

| Appearance | Solid (predicted) | Not explicitly cited |

Synthesis

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable α-haloketone and a thioamide. For the synthesis of the 2-phenyl-1,3-thiazole core, benzaldehyde and a source of ammonia and sulfur, or thiobenzamide, could be utilized in a variation of the Hantzsch synthesis. Subsequent functionalization at the 5-position would be required to introduce the aminomethyl group.

A more direct approach would involve starting with a precursor already containing the 5-position functional group or a group that can be readily converted to it. For instance, the synthesis could proceed via the following key steps:

-

Formation of a 5-substituted-2-phenylthiazole: This could be achieved by reacting thiobenzamide with a 3-halo-1,1-disubstituted propan-2-one derivative where one of the substituents can be converted to a protected amine or a precursor.

-

Introduction of the aminomethyl group: Alternatively, starting with 2-phenyl-1,3-thiazole, a formylation reaction at the 5-position followed by reductive amination could yield the target compound. Another possibility is the chloromethylation of the 2-phenylthiazole followed by reaction with an amine source.

The following diagram illustrates a generalized workflow for the Hantzsch thiazole synthesis, which is a foundational method for creating the core thiazole ring structure.

Biological Activity and Potential Applications

Derivatives of 2-phenyl-1,3-thiazole are known to exhibit a wide range of biological activities. While specific quantitative data for (2-Phenyl-1,3-thiazol-5-yl)methanamine is limited in publicly available literature, the activities of structurally related compounds suggest potential therapeutic applications.

Antifungal Activity

Several studies have highlighted the potential of 2-phenylthiazole derivatives as antifungal agents.[3] A notable mechanism of action for some of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[3] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.

The following diagram illustrates the potential mechanism of action as a CYP51 inhibitor.

Antimicrobial and Antitumor Activities

The 2-phenyl-1,3-thiazole scaffold is also associated with antimicrobial and antitumor properties. The biological effects are often attributed to the interaction of these compounds with various molecular targets, including enzymes and receptors that are crucial for microbial metabolism or cancer cell proliferation. Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of (2-Phenyl-1,3-thiazol-5-yl)methanamine are not available in the reviewed literature. However, general methodologies for similar compounds can be adapted.

General Procedure for Hantzsch Thiazole Synthesis

A typical procedure involves the reaction of an α-haloketone with a thioamide in a suitable solvent, such as ethanol or acetic acid, often with heating. The reaction mixture is then worked up to isolate the thiazole product. Purification is commonly achieved by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of a compound is often determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compound in a microtiter plate and inoculating with a standardized fungal suspension. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth after a defined incubation period.

Conclusion

(2-Phenyl-1,3-thiazol-5-yl)methanamine represents a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related compounds, it holds potential as an antifungal, antimicrobial, and antitumor agent. Further research is warranted to fully elucidate its synthetic pathways, pharmacological profile, and mechanism of action. This guide provides a foundational resource to stimulate and support such investigations.

References

- 1. Synthesis and Biological Evaluation of Some New Thiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Phenyl-1,3-thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a heterocyclic organic compound featuring a core structure of a thiazole ring substituted with a phenyl group at the 2-position and a methanamine group at the 5-position. While this specific molecule is not extensively documented in peer-reviewed literature, the 2-phenylthiazole scaffold is a significant pharmacophore in medicinal chemistry. Derivatives of this class have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comprehensive overview of the known properties of (2-Phenyl-1,3-thiazol-5-yl)methanamine, a proposed synthetic pathway, and a summary of the biological activities and mechanisms of action of closely related 2-phenylthiazole analogues.

Core Compound Properties

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a small molecule with the following key identifiers and physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.26 g/mol |

| IUPAC Name | (2-Phenyl-1,3-thiazol-5-yl)methanamine |

| CAS Number | 1047620-81-4 (for hydrochloride salt)[1] |

| Appearance | Solid |

| InChI Key | PKLIUDDDCZOCFU-UHFFFAOYSA-N |

| SMILES String | NCC1=CN=C(S1)C2=CC=CC=C2 |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the initial formation of a 2-phenylthiazole-5-carboxylate ester, which can then be converted to the corresponding amide, followed by reduction to the desired methanamine.

Caption: Proposed synthetic workflow for (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Generalized Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-5-carboxylate

-

To a solution of benzothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 3-bromo-2-oxopropanoate (1 equivalent).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-phenyl-1,3-thiazole-5-carboxylate.

Step 2: Synthesis of 2-Phenyl-1,3-thiazole-5-carboxamide

-

Dissolve ethyl 2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in a solution of ammonia in methanol.

-

Stir the mixture at room temperature in a sealed vessel until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure to obtain the crude 2-phenyl-1,3-thiazole-5-carboxamide.

-

Purify the product by recrystallization.

Step 3: Reduction to (2-Phenyl-1,3-thiazol-5-yl)methanamine

-

In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (excess) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-phenyl-1,3-thiazole-5-carboxamide (1 equivalent) in THF to the suspension.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction to 0°C and quench carefully by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Biological Activities of the 2-Phenylthiazole Scaffold

While specific biological data for (2-Phenyl-1,3-thiazol-5-yl)methanamine is scarce, the broader class of 2-phenylthiazole derivatives has been extensively studied and shown to possess a variety of biological activities.

| Biological Activity | Example Compound Class | Quantitative Data Example (for related compounds) | Reference |

| Antifungal | 2-Phenylthiazole derivatives | Compound 10c: EC₅₀ values of 4.90 µg/mL against Sclerotinia sclerotiorum and 7.57 µg/mL against Botrytis cinerea. | [2] |

| Anticancer | 2-Amino-4-phenylthiazole derivatives | Compound 10: IC₅₀ = 2.01 µM against HT29 human cancer cells. | [3] |

| Anticancer | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Compound 6d: IC₅₀ = 20.2 µM against MCF-7 and 21.6 µM against HT-29 cells. | [4] |

| Antibacterial | Phenylthiazole derivatives | Potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). | [5] |

Mechanisms of Action and Signaling Pathways

The mechanisms of action for 2-phenylthiazole derivatives are diverse and depend on the specific substitutions on the core scaffold.

Antifungal Mechanism of Action

Certain 2-phenylthiazole derivatives exhibit antifungal properties by targeting essential fungal cellular processes. One identified mechanism is the inhibition of chitin synthase, which is crucial for the formation of the fungal cell wall.[2] Another significant target for azole-containing antifungals, which includes some thiazole derivatives, is the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[6]

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Anticancer Mechanisms of Action

The anticancer activity of 2-aminothiazole derivatives has been attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[3] These include targets such as EGFR/VEGFR kinases, Akt, and others involved in key signaling pathways that regulate cell growth, angiogenesis, and apoptosis. For instance, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, including those of the lung, cervix, and colon.[3]

Conclusion

(2-Phenyl-1,3-thiazol-5-yl)methanamine belongs to a class of compounds with significant potential in drug discovery and development. While specific data on this molecule is limited, the extensive research on related 2-phenylthiazole derivatives provides a strong foundation for future investigation. The proposed synthetic route offers a viable method for obtaining this compound for further study. The known antifungal, anticancer, and antibacterial activities of this structural class, along with identified mechanisms of action, highlight promising avenues for the exploration of (2-Phenyl-1,3-thiazol-5-yl)methanamine and its derivatives as novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential applications in medicine.

References

- 1. (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | 857997-89-8 | Benchchem [benchchem.com]

- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (2-Phenyl-1,3-thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-phenyl-1,3-thiazol-5-yl)methanamine. Due to the limited availability of published experimental data for this specific molecule, this guide combines predicted spectroscopic data with established analytical principles to offer a robust framework for its characterization.

Chemical Structure and Properties

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a heterocyclic compound featuring a phenyl-substituted thiazole ring with a methanamine group at the 5-position. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂S | --INVALID-LINK-- |

| Molecular Weight | 190.26 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| InChI | 1S/C10H10N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | --INVALID-LINK-- |

| InChI Key | PKLIUDDDCZOCFU-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | NCC1=CN=C(S1)C2=CC=CC=C2 | --INVALID-LINK-- |

Proposed Synthesis

A plausible and efficient method for the synthesis of (2-phenyl-1,3-thiazol-5-yl)methanamine is the Hantzsch thiazole synthesis, followed by reductive amination. This well-established methodology offers a reliable route to the target compound from commercially available starting materials.

Experimental Protocol

Step 1: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde

-

To a solution of thiobenzamide (1 equivalent) in ethanol, add 3-bromo-2-oxopropanal (1 equivalent).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenyl-1,3-thiazole-5-carbaldehyde.

Step 2: Reductive Amination to (2-Phenyl-1,3-thiazol-5-yl)methanamine

-

Dissolve 2-phenyl-1,3-thiazole-5-carbaldehyde (1 equivalent) in methanol.

-

Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain (2-phenyl-1,3-thiazol-5-yl)methanamine.

Synthesis Workflow

The Diverse Biological Landscape of 2-Phenyl-1,3-Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-1,3-thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have highlighted the potent anticancer activity of 2-phenyl-1,3-thiazole derivatives against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines. One of the most active compounds, a 4-chloro-2-methylphenyl amido substituted thiazole with a 2-chlorophenyl group, demonstrated up to 48% activity in these assays.[1] Another study focused on a series of thiazole derivatives screened for their cytotoxic activity against the Leukemia HL-60 cell line. Compound 4b emerged as a particularly promising candidate, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2] This compound increased the concentration of caspase-3 by four-fold compared to the untreated control, indicating its pro-apoptotic mechanism.[2]

Further research into naphthalene-azine-thiazole hybrids identified a compound (6a) with significant anticancer activity, particularly against the OVCAR-4 ovarian cancer cell line, with an IC50 of 1.569 ± 0.06 μM.[3] This compound was also found to inhibit PI3Kα with an IC50 of 0.225 ± 0.01 μM.[3] Additionally, newly synthesized thiazole derivatives were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[4][5] Compound 4c, in one study, showed potent activity with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively.[4] Another study highlighted chlorine-containing derivatives (11c and 6g) as the most potent against HepG-2, MCF-7, and HCT-116 cell lines.[5]

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 4b | Leukemia HL-60 | IC50 | 1.3 ± 0.29 | [2] |

| 6a | Ovarian OVCAR-4 | IC50 | 1.569 ± 0.06 | [3] |

| 6a | PI3Kα (enzyme) | IC50 | 0.225 ± 0.01 | [3] |

| 4c | Breast MCF-7 | IC50 | 2.57 ± 0.16 | [4] |

| 4c | Liver HepG2 | IC50 | 7.26 ± 0.44 | [4] |

| 4b (bromide) | Breast MCF-7 | IC50 | 31.5 ± 1.91 | [4] |

| 5 (acetoxy) | Breast MCF-7 | IC50 | 28.0 ± 1.69 | [4] |

| 11c | Liver HepG-2 | IC50 | ~4 µg/mL | [5] |

| 6g | Liver HepG-2 | IC50 | ~7 µg/mL | [5] |

| 11c | Breast MCF-7 | IC50 | ~3 µg/mL | [5] |

| 6g | Breast MCF-7 | IC50 | ~4 µg/mL | [5] |

| 11c | Colorectal HCT-116 | IC50 | ~7 µg/mL | [5] |

| 6g | Colorectal HCT-116 | IC50 | ~12 µg/mL | [5] |

Signaling Pathway in Cancer

Caption: Anticancer mechanism of 2-phenyl-1,3-thiazole derivatives.

Antimicrobial and Antifungal Activity

The 2-phenyl-1,3-thiazole core is also a key feature in compounds with significant antimicrobial and antifungal properties.[6][7][8][9] These derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One study reported the synthesis of 2-phenylacetamido-thiazole derivatives with potent inhibitory activity against Escherichia coli KAS III (ecKAS III).[7] The most active derivative exhibited MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative bacteria and an IC50 value of 5.3 μM against ecKAS III.[7] Another series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for their antimicrobial activity.[10] Compound 3e from this series showed a high growth inhibitory effect, with a MIC of 31.25 μg/mL against Gram-positive bacteria and 7.81 μg/mL against Candida strains.[10]

Furthermore, a series of 2-phenylthiazole derivatives were designed as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungi.[11] Compound B9 from this series demonstrated potent activity against seven clinically common susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[11] Novel 2-phenyl thiazole derivatives have also been evaluated as potential fungicides, with one compound (10c) showing excellent in vitro activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis, with EC50 values of 4.90, 7.57, and 7.84 mg/L, respectively.[12]

Quantitative Antimicrobial and Antifungal Activity Data

| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |

| 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC | 1.56 - 6.25 | [7] |

| 16 | E. coli KAS III (enzyme) | IC50 | 5.3 µM | [7] |

| 12 | S. aureus, E. coli, A. niger | MIC | 125 - 150 | [6] |

| 11 | S. aureus, E. coli, A. niger | MIC | 150 - 200 | [6] |

| 3e | Gram-positive bacteria | MIC | 31.25 | [10] |

| 3e | Candida strains | MIC | 7.81 | [10] |

| 10c | S. sclerotiorum | EC50 | 4.90 mg/L | [12] |

| 10c | B. cinerea | EC50 | 7.57 mg/L | [12] |

| 10c | R. cerealis | EC50 | 7.84 mg/L | [12] |

| 5k | R. solanacearum | EC50 | 2.23 | [13] |

| 5b | S. sclerotiorum | EC50 | 3.89 | [13] |

| 10g, 10h, 10i, 10j, 10o, 10t | P. mirabilis | Zone of Inhibition | Good activity | [14] |

Anti-inflammatory Activity

Substituted phenyl thiazole derivatives have also been investigated for their anti-inflammatory properties.[15] A study involving the synthesis of 2-substituted-N-(4-substituted-phenylthiazol-2yl) acetamides demonstrated appreciable anti-inflammatory activity in carrageenan and formalin-induced rat paw edema models.[15] In particular, a nitro-substituted thiazole derivative (3c) showed better activity at the 3rd hour compared to the standard drug, nimesulide.[15]

Experimental Protocols

General Synthesis of 2-Phenyl-1,3-Thiazole Derivatives (Hantzsch Thiazole Synthesis)

The most common method for synthesizing the 2-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis.[10] This typically involves the cyclocondensation of an α-haloketone with a thioamide.

Materials:

-

Substituted α-bromoketone

-

Substituted thiobenzamide

-

Base (e.g., sodium bicarbonate, pyridine)

-

Solvent (e.g., ethanol, acetone)

Procedure:

-

The substituted thiobenzamide (1 equivalent) is dissolved in a suitable solvent.

-

The substituted α-bromoketone (1 equivalent) is added to the solution.

-

A base is added, and the reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Procedure:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions (temperature, time).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and Drug Discovery Workflow

Caption: General workflow for the discovery of bioactive compounds.

This guide provides a snapshot of the extensive research into the biological activities of 2-phenyl-1,3-thiazole derivatives. The versatility of this scaffold continues to make it a promising area for the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. wjpmr.com [wjpmr.com]

Technical Guide: Solubility Profile of (2-Phenyl-1,3-thiazol-5-yl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of a compound's solubility in various organic solvents is a critical preliminary step in drug discovery and development. This technical guide addresses the solubility of (2-Phenyl-1,3-thiazol-5-yl)methanamine. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols for qualitative solubility analysis, a predictive summary of expected solubility based on the compound's structure, and a logical workflow for these experimental procedures. This guide is intended to equip researchers with the necessary methodology to establish a foundational understanding of the physicochemical properties of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Introduction to Solubility Profiling

Solubility is a fundamental physicochemical property that influences a compound's behavior in both biological and synthetic environments. For a potential drug candidate like (2-Phenyl-1,3-thiazol-5-yl)methanamine, understanding its solubility is paramount for formulation development, preclinical testing, and process chemistry. The principle of "like dissolves like" is a guiding concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The presence of a primary amine and a phenyl-thiazole moiety in the target compound suggests a degree of polarity and the potential for acid-base interactions, which will significantly influence its solubility profile.

Predicted Solubility of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Based on the structure of (2-Phenyl-1,3-thiazol-5-yl)methanamine, which contains a polar primary amine group and a relatively non-polar phenylthiazole core, a qualitative prediction of its solubility can be made. The amine group can act as a hydrogen bond donor and acceptor, which should facilitate solubility in polar protic solvents.[1] Conversely, the aromatic and heterocyclic rings contribute to its lipophilicity, suggesting potential solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of (2-Phenyl-1,3-thiazol-5-yl)methanamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amine group can form hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the larger non-polar phenylthiazole structure. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, which should effectively solvate the molecule. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. |

| Aqueous Acid | 5% Hydrochloric Acid | Soluble | The basic primary amine will be protonated to form a water-soluble hydrochloride salt.[3] |

| Aqueous Base | 5% Sodium Hydroxide | Insoluble | As a basic compound, it is not expected to react with or be solubilized by a basic solution. |

Experimental Protocol for Qualitative Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative solubility of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Materials:

-

(2-Phenyl-1,3-thiazol-5-yl)methanamine

-

Test tubes

-

Vortex mixer

-

Water (distilled or deionized)

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Hexane

-

Toluene

-

Dichloromethane

-

5% (w/v) Hydrochloric Acid

-

5% (w/v) Sodium Hydroxide

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of (2-Phenyl-1,3-thiazol-5-yl)methanamine into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: No solid particles are visible.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution using pH paper to confirm its basic nature. An aqueous solution of an amine is expected to be basic.[3]

-

Systematic Testing: Perform the solubility test for each solvent listed in Table 1, following the logical progression outlined in the workflow diagram below.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for the qualitative solubility analysis of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Caption: Workflow for qualitative solubility testing.

Conclusion

References

The Pharmacological Potential of (2-Phenyl-1,3-thiazol-5-yl)methanamine: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenyl-1,3-thiazol-5-yl)methanamine belongs to the versatile class of 2-phenylthiazole derivatives, a scaffold of significant interest in medicinal chemistry. While direct experimental data on the mechanism of action for this specific molecule is not extensively documented in publicly available literature, this whitepaper provides an in-depth, predictive analysis of its potential pharmacological activities and molecular targets. By examining the established biological profiles of structurally related 2-phenylthiazole and aminothiazole compounds, we extrapolate potential mechanisms, supported by a summary of relevant quantitative data and detailed experimental protocols. This guide serves as a foundational resource for researchers initiating studies on (2-Phenyl-1,3-thiazol-5-yl)methanamine, offering insights into its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Introduction: The Prominence of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1][3] Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets, including enzymes and receptors, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions.[1][4] Notably, the 2-phenylthiazole moiety is a key feature in several clinically approved drugs and investigational molecules, highlighting its importance in drug design.[4][5][6] This document focuses on the potential mechanisms of action of (2-Phenyl-1,3-thiazol-5-yl)methanamine, a member of this promising class of compounds.

Predicted Mechanisms of Action

Based on the extensive research on 2-phenylthiazole and aminothiazole derivatives, the following mechanisms of action are postulated for (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Antimicrobial Activity

Thiazole derivatives have demonstrated significant antimicrobial and antifungal properties.[7] The mechanism often involves the inhibition of essential microbial enzymes.

-

Antifungal Action via CYP51 Inhibition: A prominent mechanism for antifungal thiazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. It is plausible that (2-Phenyl-1,3-thiazol-5-yl)methanamine could act as a CYP51 inhibitor.

-

Antibacterial Action via Enzyme Inhibition: In bacteria, thiazole compounds have been shown to inhibit enzymes such as Sortase A (SrtA), which is crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria.[8] By inhibiting SrtA, these compounds can reduce bacterial virulence and biofilm formation. Another potential target is chitin synthase, which would affect the integrity of the fungal cell wall.[9] A related compound, (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, has shown activity against both Gram-positive and Gram-negative bacteria, suggesting interference with essential enzymatic pathways.[7]

Anticancer Activity

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of anticancer agents.[10] Several mechanisms have been identified for thiazole-containing anticancer compounds.

-

Kinase Inhibition: Many thiazole derivatives, including the FDA-approved drug Dasatinib, function as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[4][11] These kinases are often dysregulated in various cancers. (2-Phenyl-1,3-thiazol-5-yl)methanamine could potentially exhibit inhibitory activity against specific oncogenic kinases.

-

Antiproliferative Effects: Studies on various 2-amino-4-phenylthiazole derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, including lung, cervical, and colon cancer cells.[10] The presence of the 2-aminothiazole core is often crucial for this cytotoxic activity.

Other Potential Activities

The versatility of the thiazole ring suggests that (2-Phenyl-1,3-thiazol-5-yl)methanamine may possess other pharmacological properties, such as:

-

Anti-inflammatory Activity: Thiazole derivatives have been reported to exhibit anti-inflammatory effects.[1][12]

-

Anticonvulsant Properties: Certain thiazole derivatives have shown promise as anticonvulsant agents.[1][7]

Quantitative Data for Structurally Related Compounds

While specific quantitative data for (2-Phenyl-1,3-thiazol-5-yl)methanamine is scarce, the following tables summarize the biological activity of structurally similar compounds, providing a benchmark for future studies.

Table 1: Antimicrobial Activity of (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride [7]

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Table 2: In Vitro Antifungal Activity of a 2-Phenylthiazole Derivative (Compound B9) against Clinically Susceptible Fungal Strains [5]

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 1-16 (range for various strains) |

| Other pathogenic fungi | Moderate activity |

Table 3: Antiproliferative Activity of a 2-Amino-4-phenylthiazole Derivative (Compound 10) against Human Cancer Cell Lines [10]

| Cancer Cell Line | IC50 (µM) |

| HT29 (Colon) | 2.01 |

| A549 (Lung) | Not specified, but showed outstanding growth inhibitory effects |

| HeLa (Cervical) | Not specified, but showed outstanding growth inhibitory effects |

| Karpas299 | Not specified, but showed outstanding growth inhibitory effects |

Key Experimental Protocols

To investigate the predicted mechanisms of action of (2-Phenyl-1,3-thiazol-5-yl)methanamine, the following experimental protocols are recommended.

In Vitro Antimicrobial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of (2-Phenyl-1,3-thiazol-5-yl)methanamine in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (2-Phenyl-1,3-thiazol-5-yl)methanamine for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assay (e.g., CYP51 Inhibition)

This protocol determines the inhibitory activity of a compound against a specific enzyme.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., recombinant CYP51), its substrate, and a suitable buffer.

-

Compound Addition: Add varying concentrations of (2-Phenyl-1,3-thiazol-5-yl)methanamine to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a specific time at an optimal temperature.

-

Reaction Termination and Product Measurement: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., spectrophotometry, chromatography).

-

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and a general workflow for evaluating the biological activity of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Caption: Predicted antifungal mechanism via CYP51 inhibition.

Caption: Predicted antibacterial mechanism via Sortase A inhibition.

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

(2-Phenyl-1,3-thiazol-5-yl)methanamine represents a molecule of high interest within the pharmacologically significant class of 2-phenylthiazole derivatives. While direct experimental evidence for its mechanism of action is pending, a comprehensive analysis of related compounds strongly suggests its potential as a potent antimicrobial and/or anticancer agent. The predicted mechanisms, including the inhibition of microbial enzymes like CYP51 and Sortase A, and the modulation of cancer-related signaling pathways, provide a solid foundation for future research.

The experimental protocols and quantitative data presented in this whitepaper are intended to guide the initial stages of investigation into the biological activities of (2-Phenyl-1,3-thiazol-5-yl)methanamine. Further studies are warranted to elucidate its precise molecular targets, delineate its signaling pathways, and evaluate its therapeutic potential in relevant preclinical models. Such research will be crucial in unlocking the full pharmacological value of this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride | 857997-89-8 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of (2-Phenyl-1,3-thiazol-5-yl)methanamine and Its Derivatives: A Technical Guide

(2-Phenyl-1,3-thiazol-5-yl)methanamine represents a core scaffold with significant potential in drug discovery. While specific research on this exact molecule is limited, the broader class of 2-phenylthiazole and aminothiazole derivatives has been extensively investigated, revealing a diverse range of biological activities and potential therapeutic applications. This technical guide consolidates the existing research on related compounds to illuminate the most promising therapeutic targets for this chemical series.

Antifungal Activity: Targeting Lanosterol 14α-Demethylase (CYP51)

A primary and well-documented therapeutic application for 2-phenylthiazole derivatives is in the development of novel antifungal agents. The key molecular target identified is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Several studies have focused on designing and synthesizing 2-phenylthiazole derivatives as CYP51 inhibitors. These efforts have yielded compounds with potent activity against a range of clinically relevant fungal pathogens, including fluconazole-resistant strains.[1]

| Compound/Derivative | Fungal Strain(s) | IC50/MIC (µg/mL) | Reference |

| Compound B9 | Candida albicans, other pathogenic fungi | MIC: 1–16 | [1] |

| SCZ-14 (Lead Compound) | Candida albicans, other pathogenic fungi | MIC: 1–16 | [1] |

| Thiazol-2(3H)-imine 2e | Candida parapsilosis | MIC50: 1.23 | [2] |

| Thiazol-2(3H)-imine 2d, 2e | Candida parapsilosis | IC50: 2.37–2.47 µM (24h), 1.23-2.37 µM (48h) | [2] |

A common method for evaluating in vitro antifungal activity is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: The test compounds are serially diluted in a multi-well plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Determination of MIC/IC50: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. The IC50, the concentration that inhibits 50% of fungal growth, can be determined by spectrophotometric reading of the well absorbances.

Caption: Inhibition of CYP51 by 2-phenylthiazole derivatives disrupts ergosterol synthesis.

Anticancer Activity: Targeting Proliferative Pathways

Thiazole derivatives, including those with a 2-phenyl substitution, have demonstrated significant potential as anticancer agents.[3][4] These compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines. While the exact mechanisms of action can vary, some derivatives have been designed based on the structures of known kinase inhibitors like Dasatinib, suggesting that they may target signaling pathways involved in cell growth and proliferation.[5]

| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |

| Compound 6d | K562 (Leukemia) | Comparable to Dasatinib | [5] |

| Compound 6d | MCF-7 (Breast Cancer) | 20.2 | [5] |

| Compound 6d | HT-29 (Colon Cancer) | 21.6 | [5] |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549, Bel7402, HCT-8 | Moderate activity (highest inhibition 48%) | [4] |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3, HT29, SKNMC | Varied, some with notable activity | [6] |

| 2-amino-5-(pyridine-3yl)-1,3,4 thiadiazole derivatives | DLA (Lymphoma) | Moderate cytotoxic activity | [7] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Caption: A typical workflow for the development of 2-phenylthiazole-based anticancer agents.

Antibacterial and Antimalarial Activities

The versatility of the thiazole scaffold extends to its potential in combating infectious diseases beyond fungi.

-

Antibacterial Activity: Various derivatives of phenylthiazole have been synthesized and evaluated for their antibacterial properties. For instance, phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have shown excellent activity against plant pathogenic bacteria like Ralstonia solanacearum.[8] Other studies have also reported antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

-

Antimalarial Activity: Aminomethylthiazoles have been investigated as potential antimalarial agents. Structure-activity relationship (SAR) studies have been conducted on aminomethylthiazole pyrazole carboxamide derivatives, demonstrating in vitro antiplasmodial activity against Plasmodium falciparum.[10]

| Compound/Derivative | Organism | Activity/EC50 (µg/mL) | Reference |

| Compound 5k | Ralstonia solanacearum | EC50: 2.23 | [8] |

| Compound 5h | Ralstonia solanacearum | EC50: 6.66 | [8] |

| Compound 5i | Ralstonia solanacearum | EC50: 7.20 | [8] |

| Aminomethylthiazole PCM1-006 | Plasmodium falciparum (NF54) | IC50: 0.125 µM | [10] |

Other Potential Therapeutic Targets

The broad pharmacological spectrum of thiazole derivatives suggests a range of other potential therapeutic applications:

-

Anti-inflammatory and Analgesic Activity: Thiazole-containing compounds have been reported to possess anti-inflammatory and analgesic properties.[11][12]

-

Anticonvulsant Activity: Certain thiazole derivatives have shown promise as anticonvulsant agents.[3][13]

-

Antiviral Activity: The thiazole nucleus is a component of some compounds with antiviral activity, including against HIV.[12][14]

-

Enzyme Inhibition: Derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as cholinesterases and α-glucosidase, suggesting potential in treating neurodegenerative diseases and diabetes.[15]

Conclusion

The (2-Phenyl-1,3-thiazol-5-yl)methanamine core structure is embedded within a chemical space rich with therapeutic potential. The extensive research on related 2-phenylthiazole and aminothiazole derivatives strongly suggests that this class of compounds can be effectively targeted for the development of novel therapeutics. The most promising avenues for further investigation appear to be in the fields of antifungal and anticancer drug discovery, with well-defined molecular targets such as CYP51 and various protein kinases. The broad bioactivity profile also encourages exploration into antibacterial, antimalarial, and other therapeutic areas. Future research should focus on the synthesis and biological evaluation of a focused library of (2-Phenyl-1,3-thiazol-5-yl)methanamine derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Comprehensive Technical Guide to Discovery and Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic drugs.[1] Its unique chemical properties and versatility for functionalization have established it as a critical focus in the development of novel therapeutic agents.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiazole-based compounds, complete with detailed experimental protocols and data analysis.

I. Synthesis of Novel Thiazole Compounds: Prominent Methodologies

The construction of the thiazole ring can be achieved through various synthetic routes. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method.[1][4][12] However, numerous modern methodologies have been developed to enhance efficiency, yield, and substrate scope.[13][14][15][16][17][18][19]

Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide.[12][18][20]

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [1]

-

Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add 5 mL of methanol and a stir bar to the vial.[1]

-

Heat the mixture on a hot plate with stirring.

-

Monitor the reaction progress.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of 5% Na₂CO₃ solution to neutralize the hydrobromide salt and precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Dry the purified 2-amino-4-phenylthiazole.

-

General Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow of the Hantzsch thiazole synthesis.

Cook-Heilbron Synthesis

This method involves the reaction of an α-aminonitrile with carbon disulfide to yield 5-aminothiazoles.[12][20]

Recent Synthetic Innovations

Modern advancements in thiazole synthesis focus on improving yields, reducing reaction times, and employing greener reaction conditions. These include microwave-assisted synthesis, multicomponent reactions, and the use of novel catalysts.[15][17][18] For instance, a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid route to 2-aminothiazoles.[18]

II. Biological Activities and Mechanisms of Action

Novel thiazole derivatives are at the forefront of drug discovery, exhibiting a wide range of biological activities.

Anticancer Activity

Many thiazole-based compounds have demonstrated significant potential as anticancer agents.[5][6][9] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Targeted Inhibition of Kinase Signaling Pathways

Certain thiazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.[1][5]

Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole compounds.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of novel thiazole-5-carboxamide derivatives against various human cancer cell lines.

| Compound ID | Target Cell Line | Inhibition (%) |

| 5a | A-549 (Lung) | 35 |

| 5b | Bel7402 (Liver) | 42 |

| 5c | HCT-8 (Intestine) | 28 |

| 6a | A-549 (Lung) | 48 |

| 6b | Bel7402 (Liver) | 39 |

| 6c | HCT-8 (Intestine) | 31 |

| Data adapted from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[6] |

Antimicrobial Activity

Thiazole derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[2][10][11]

Inhibition of Bacterial DNA Gyrase

A significant mechanism of antibacterial action for some thiazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][5]

Caption: Mechanism of DNA gyrase inhibition by thiazole derivatives.[1]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of newly synthesized thiazole derivatives against various microbial strains.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 11a | 12.5 | 25 | 50 | >100 |

| 11b | 6.25 | 12.5 | 25 | 50 |

| 12a | 25 | 50 | >100 | >100 |

| 12b | 12.5 | 25 | 50 | 100 |

| Data adapted from a study on novel thiazole-based derivatives as multi-targeted inhibitors.[5] |

III. Future Directions and Conclusion

The thiazole scaffold continues to be a highly productive area of research in drug discovery and development.[1] The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry.[2][4] Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the optimization of lead compounds to improve their efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-based compounds, serving as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

An In-depth Technical Guide on the Spectroscopic Data of (2-Phenyl-1,3-thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Phenyl-1,3-thiazol-5-yl)methanamine. The document is structured to be a valuable resource for researchers and professionals in drug development, offering detailed information on its structural and spectroscopic properties. The empirical formula for this compound is C₁₀H₁₀N₂S, and it has a molecular weight of 190.26 g/mol [1].

Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 191.06375 |

| [M+Na]⁺ | 213.04569 |

| [M-H]⁻ | 189.04919 |

| [M+NH₄]⁺ | 208.09029 |

| [M+K]⁺ | 229.01963 |

| [M]⁺ | 190.05592 |

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |

| Thiazole-H (C4) | ~7.7 | Singlet |

| Methylene-H (-CH₂) | ~4.0 | Singlet |

| Amine-H (-NH₂) | 1.5 - 3.0 (broad) | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Thiazole-C (C2) | 165 - 170 |

| Thiazole-C (C4) | 140 - 145 |

| Thiazole-C (C5) | 125 - 130 |

| Phenyl-C (ipso) | 130 - 135 |

| Phenyl-C (ortho) | 126 - 128 |

| Phenyl-C (meta) | 128 - 130 |

| Phenyl-C (para) | 130 - 132 |

| Methylene-C (-CH₂) | 40 - 45 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (thiazole) | 1600 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for (2-Phenyl-1,3-thiazol-5-yl)methanamine.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid (2-Phenyl-1,3-thiazol-5-yl)methanamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

-

¹H NMR Spectroscopy :

-

The ¹H NMR spectrum would be recorded on a 400 or 500 MHz spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the free induction decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Spectroscopy :

-

The ¹³C NMR spectrum would be recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans (typically several thousand) would be required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

2.2 Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of about 10 µg/mL.

-

If electrospray ionization is used, the addition of a small amount of formic acid can aid in protonation.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) in positive ion mode is a common technique for analyzing amines.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer would be used to determine the accurate mass and elemental composition.

-

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the clean, empty sample holder.

-

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between the compound and analytical techniques.

References

Methodological & Application

Synthesis Protocol for (2-Phenyl-1,3-thiazol-5-yl)methanamine: An Application Note for Researchers

Abstract

This document provides a detailed synthesis protocol for (2-Phenyl-1,3-thiazol-5-yl)methanamine, a valuable building block for pharmaceutical and drug development research. The synthesis is achieved through a straightforward and efficient two-step process commencing with the commercially available 2-phenyl-1,3-thiazole, followed by formylation and subsequent reductive amination. This protocol is designed for researchers in organic and medicinal chemistry, offering a reliable method to obtain the target compound with good yield and purity.

Introduction

(2-Phenyl-1,3-thiazol-5-yl)methanamine is a key intermediate in the synthesis of various biologically active molecules. The 2-phenylthiazole scaffold is a recognized pharmacophore present in numerous compounds with diverse therapeutic applications. This application note details a practical and accessible synthetic route, enabling researchers to produce this versatile amine for further elaboration in drug discovery programs.

Overall Reaction Scheme

The synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine is accomplished in two primary steps from 2-phenyl-1,3-thiazole:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position of the thiazole ring to yield 2-phenyl-1,3-thiazole-5-carbaldehyde.

-

Reductive Amination: Conversion of the aldehyde to the primary amine, (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-1,3-thiazole-5-carbaldehyde

Materials:

-

2-Phenyl-1,3-thiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-phenyl-1,3-thiazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-phenyl-1,3-thiazole-5-carbaldehyde as a solid.

Step 2: Synthesis of (2-Phenyl-1,3-thiazol-5-yl)methanamine

Materials:

-

2-Phenyl-1,3-thiazole-5-carbaldehyde

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-phenyl-1,3-thiazole-5-carbaldehyde (1 equivalent) in methanol (MeOH) in a round-bottom flask.

-

Add ammonium chloride (NH₄Cl, 5 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2-Phenyl-1,3-thiazol-5-yl)methanamine. The product can be further purified by column chromatography if necessary.

Data Presentation

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by NMR) |

| 1 | 2-Phenyl-1,3-thiazole-5-carbaldehyde | 2-Phenyl-1,3-thiazole | 189.24 | 75-85 | >95% |

| 2 | (2-Phenyl-1,3-thiazol-5-yl)methanamine | 2-Phenyl-1,3-thiazole-5-carbaldehyde | 190.27 | 80-90 | >97% |

Visualizations

Synthesis Workflow

Caption: Synthetic route to (2-Phenyl-1,3-thiazol-5-yl)methanamine.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Sodium borohydride (NaBH₄) is a flammable solid and can react with water to produce hydrogen gas. Handle away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.